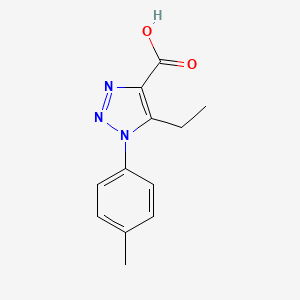

5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. The 1-(4-methylphenyl) group provides aromatic bulk, while the 5-ethyl and 4-carboxylic acid groups influence electronic and solubility properties. This compound is synthesized via base-catalyzed cyclization of aryl azides with β-ketoesters, a method analogous to protocols described for related triazole derivatives (). Key synthetic steps include:

Reaction of 4-methylphenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃ catalysis.

Hydrolysis of the ester group to yield the carboxylic acid.

The compound exhibits ring-chain tautomerism, where the open-chain carboxylic acid form dominates in solution, as observed in similar 1,2,3-triazole-4-carboxylic acids (). Decarboxylation occurs upon heating to ~175°C, a characteristic behavior of this class.

Properties

IUPAC Name |

5-ethyl-1-(4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-10-11(12(16)17)13-14-15(10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVGSLCAEZQSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne

Functional Group Modification:

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Acidity

The substituents at positions 1 and 5 significantly modulate acidity and bioactivity:

Key Insights :

Physical Properties

- Melting Point : Analogous triazole carboxylic acids melt between 145–220°C. The target compound likely melts near 145–147°C, similar to 1-(4-ethoxyphenyl)-5-formyl derivatives.

- Solubility : Carboxylic acids with polar substituents (e.g., thiazolyl) show better aqueous solubility, whereas hydrophobic groups (ethyl, methylphenyl) favor organic solvents.

Tautomerism and Stability

Dominance of the open-chain form in solution is critical for reactivity. Cyclic hemiacetal tautomers (e.g., 6-hydroxy-1,6-dihydro-4H-furotriazol-4-one) are minor (~20%) but may influence crystallization behavior.

Biological Activity

5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically employs the Huisgen 1,3-dipolar cycloaddition reaction, known as "click chemistry." This method is favored for its efficiency and selectivity, often catalyzed by copper(I) ions under mild conditions. The compound's molecular formula is , with a molecular weight of 246.27 g/mol.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activities. In a study assessing various triazole compounds, including those similar to this compound, significant inhibition against bacterial strains was observed. Specifically, compounds with carboxylic acid moieties demonstrated low micromolar inhibition against carbonic anhydrase (CA) isoforms, which are crucial for bacterial survival .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazole structures demonstrated IC₅₀ values lower than 100 μM against A549 lung cancer cells . This suggests potential for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors involved in critical biochemical pathways. For example, it may inhibit enzymes linked to cell proliferation and survival, thereby exerting its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related triazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Structure | High | Moderate |

| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Structure | Low | High |

This table illustrates that while many triazoles share similar frameworks, their substituents significantly affect their biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Case Study 1: Anticancer Efficacy

A study published in Deutsche Pharmazeutische Gesellschaft reported that certain triazole derivatives exhibited significant cytotoxicity against lung cancer cells (A549), with IC₅₀ values indicating effective inhibition of cell growth .

Case Study 2: Enzyme Inhibition

Research demonstrated that triazole derivatives could act as dual inhibitors for carbonic anhydrase and cathepsin B enzymes. The presence of carboxylic acid groups was critical for enhancing inhibitory potency against these targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- The synthesis typically involves cyclocondensation or Huisgen 1,3-dipolar cycloaddition (click chemistry). For example, analogous triazole-carboxylic acids are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization (e.g., General Procedure A in ). Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) is critical to yield the carboxylic acid moiety .

Q. How can the crystal structure of this compound be determined experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to process data. For example, similar triazole-carboxylic acid derivatives were analyzed in the space group with triclinic symmetry, requiring careful refinement of anisotropic displacement parameters . Data collection at 293 K and refinement to -factors < 0.1 ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C-NMR : Assign peaks using δ values (e.g., ethyl groups at ~1.02 ppm, aromatic protons at ~7.5–7.7 ppm) and coupling constants (e.g., for ethyl CH2) .

- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z ~245).

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Perform density functional theory (DFT) calculations to analyze electronic effects (e.g., electron-withdrawing triazole ring increasing carboxylic acid acidity). Molecular docking (e.g., AutoDock Vina) can predict binding to targets like c-Met kinase, guided by structural analogs showing inhibition of cancer cell lines (e.g., NCI-H522) .

Q. What experimental strategies address low cell permeability of triazole-carboxylic acids?

- Prodrug Design : Esterify the carboxylic acid to improve lipophilicity. For example, methyl or ethyl esters of related compounds show enhanced bioavailability .

- Zwitterion Formation : Introduce basic moieties (e.g., amino groups) to balance acidity. notes zwitterionic derivatives exhibit higher antiproliferative activity due to improved membrane interaction .

Q. How should researchers resolve contradictions in biological activity data between carboxylic acids and their amides?

- Conduct comparative studies using isogenic cell lines (e.g., A549, HepG2) under standardized assay conditions (e.g., MTT assays). The lower activity of acids versus amides (e.g., ~40% vs. ~70% growth inhibition) may stem from non-selective binding or reduced cell uptake, as suggested by acidity-driven polarity .

Q. What crystallographic challenges arise during refinement of triazole-carboxylic acid derivatives?

- Disorder Handling : Ethyl or aryl substituents may exhibit positional disorder; use PART and ISOR commands in SHELXL to model anisotropic displacement .

- Hydrogen Bonding : Map O–H···O/N interactions (e.g., carboxylic acid dimers) using WinGX/ORTEP to validate packing motifs .

Methodological Tables

Table 1. Key Crystallographic Parameters for Analogous Triazole-Carboxylic Acids

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | ||

| -factor | 0.063–0.149 | |

| Unit cell dimensions |

Table 2. In Vitro Antiproliferative Activity of Triazole Derivatives

| Compound Modification | Cell Line (GP Value) | Key Finding |

|---|---|---|

| 5-Ethyl, 4-carboxylic acid | NCI-H522 (~68%) | Moderate activity vs. amides |

| Trifluoromethyl substitution | NCI-H522 (~70%) | Enhanced target selectivity |

Critical Analysis of Contradictory Evidence

- Acidity vs. Bioactivity : While attributes low activity to carboxylic acid acidity, highlights that specific substitutions (e.g., trifluoromethyl) can mitigate this issue via electronic effects. Researchers should systematically vary substituents to isolate structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.